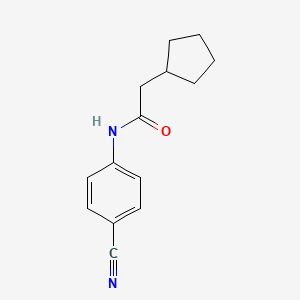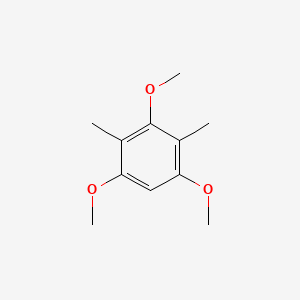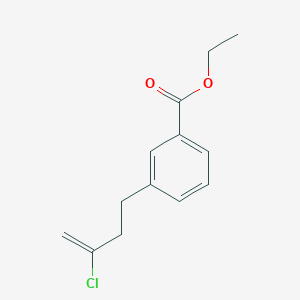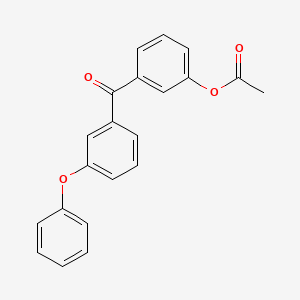
1,3-Benzodioxole-4-carbaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
1,3-Benzodioxole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential cytotoxic and antiparasitic activities.
Medicine: It is used in the synthesis of pharmaceutical drugs such as tadalafil and L-DOPA.
Industry: It is commonly used in fragrances and flavors due to its floral odor.
Mécanisme D'action
Target of Action
1,3-Benzodioxole-4-carbaldehyde primarily targets the auxin receptor TIR1 (Transport Inhibitor Response 1) . The auxin receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, and acts as an agonist . This interaction enhances root-related signaling responses, leading to changes in the plant’s growth patterns .
Biochemical Pathways
The compound affects the auxin signaling pathway , which is essential for plant growth and development . By acting as an agonist to the auxin receptor TIR1, it enhances the auxin response and down-regulates the expression of root growth-inhibiting genes .
Result of Action
The interaction of 1,3-Benzodioxole-4-carbaldehyde with the auxin receptor TIR1 results in a promotive effect on root growth in plants such as Arabidopsis thaliana and Oryza sativa . It also exhibits potential cytotoxic and antiparasitic activities .
Analyse Biochimique
Biochemical Properties
1,3-Benzodioxole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as tyrosinase and HER-2, which are involved in cellular processes like melanin production and cell growth regulation . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, making it a potential candidate for therapeutic applications.
Cellular Effects
1,3-Benzodioxole-4-carbaldehyde affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions.
Molecular Mechanism
The molecular mechanism of 1,3-Benzodioxole-4-carbaldehyde involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzodioxole-4-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity. Its initial effects on cellular processes can be significant, making it a valuable tool for short-term studies.
Dosage Effects in Animal Models
The effects of 1,3-Benzodioxole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
1,3-Benzodioxole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1,3-Benzodioxole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1,3-Benzodioxole-4-carbaldehyde is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications can direct the compound to particular organelles, influencing its biological effects. For instance, its localization in the nucleus can affect gene expression, while its presence in the cytoplasm can modulate enzymatic activities.
Méthodes De Préparation
1,3-Benzodioxole-4-carbaldehyde can be synthesized through various methods. One common synthetic route involves the oxidative cleavage of isosafrole or using a multistep sequence from catechol or 1,2-methylenedioxybenzene . The synthesis from catechol requires an additional step, Williamson ether synthesis using dichloromethane . Industrial production methods often involve the condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent .
Analyse Des Réactions Chimiques
1,3-Benzodioxole-4-carbaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form piperonylic acid.
Reduction: It can be reduced to piperonyl alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and dibromomethane for substitution reactions . Major products formed from these reactions include piperonylic acid, piperonyl alcohol, and benzo[d][1,3]dioxole-5-carbaldehyde .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole-4-carbaldehyde is structurally similar to other compounds such as:
Benzaldehyde: Both are aromatic aldehydes, but benzaldehyde lacks the methylenedioxy group.
Vanillin: Similar in structure but contains a methoxy group instead of the methylenedioxy group.
Safrole: Contains a methylenedioxy group but differs in the position of the aldehyde group.
The uniqueness of 1,3-Benzodioxole-4-carbaldehyde lies in its combination of the methylenedioxy group and the aldehyde functional group, which imparts distinct chemical properties and applications .
Propriétés
IUPAC Name |
1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMQKPGVXNSITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228635 | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7797-83-3 | |
| Record name | Benzodioxole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole-4-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Benzodioxole-4-carbaldehyde?
A1: The molecular formula of 1,3-Benzodioxole-4-carbaldehyde is C8H5NO5 []. To calculate the molecular weight, we can sum the atomic weights of each constituent atom:
Q2: What are the key structural features of 1,3-Benzodioxole-4-carbaldehyde as revealed by its crystal structure?
A2: The crystal structure analysis reveals that 1,3-Benzodioxole-4-carbaldehyde consists of a cyclic diether (1,3-dioxalene) fused to a 3-nitrobenzaldehyde moiety []. The molecule exhibits C-H⋯O hydrogen bonding interactions between neighboring molecules in the crystal lattice. These interactions lead to the formation of a sheet-like structure parallel to the ab plane. Furthermore, these sheets are interconnected by additional C-H⋯O hydrogen bonds, resulting in a three-dimensional network within the crystal [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)












